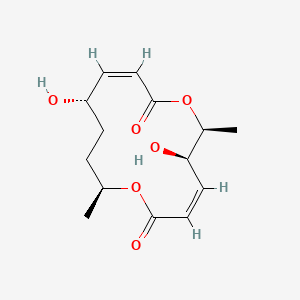

(3Z,5R,6S,9Z,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione

Description

This compound is a macrolide lactone with a complex 14-membered ring structure, featuring two hydroxyl groups (5R,11S), two methyl substituents (6S,14S), and conjugated diene moieties (3Z,9Z). Its stereochemistry and functional groups are critical to its bioactivity, which is hypothesized to involve interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

(3Z,5R,6S,9Z,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c1-9-3-4-11(15)5-7-14(18)20-10(2)12(16)6-8-13(17)19-9/h5-12,15-16H,3-4H2,1-2H3/b7-5-,8-6-/t9-,10-,11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVNIYICRYPPEB-GSVQBQKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](/C=C\C(=O)O[C@H]([C@@H](/C=C\C(=O)O1)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Macrocyclic Lactone Formation via Ring-Closing Metathesis (RCM)

RCM is a widely employed method for constructing macrocyclic lactones, particularly those derived from renewable sources like olive oil . For the target compound, this approach could involve:

-

Precursor Design : Synthesis of a diene ester precursor with terminal or internal olefins, such as allyl or oleyl alcohol derivatives.

-

Catalyst Selection : Grubbs first- or second-generation catalysts, often paired with benzoquinone additives to suppress oligomerization .

-

Reaction Conditions : Toluene or dichloromethane as solvents, with heating (50–250°C) under reduced pressure to facilitate ring closure .

Example Workflow :

-

Esterification : Condense azelaic acid with unsaturated alcohols (e.g., allyl alcohol) to form diene esters.

-

RCM : Cyclize using Grubbs catalyst (e.g., 5 mol%) to yield a 14–29-membered lactone .

-

Functionalization : Introduce hydroxyl and methyl groups via post-cyclization modifications (e.g., hydrolysis, alkylation).

Cyclo-Depolymerization of Olefin-Containing Polyesters

This method, detailed in US20190047974A1 , involves:

-

Polyester Synthesis : Metathesis polymerization of diene esters (e.g., 1,4-dioxacyclotetradecane derivatives) to form random copolymers.

-

Depolymerization : Cleavage via trans-esterification or olefin metathesis, followed by intramolecular cyclization.

-

Separation : Continuous distillation to isolate the macrocyclic lactone.

Key Considerations :

-

Catalyst Purity : Removal of impurities (e.g., water, alcohols) to preserve metathesis catalyst activity .

-

Pressure/Temp : Reduced pressure (0.1–100 mbar) and elevated temperatures (100–200°C) optimize lactone distillation .

| Parameter | Optimal Range | Impact |

|---|---|---|

| Reaction Temperature | 150–200°C | Balances lactone volatility and stability |

| Pressure | 10–30 mbar | Enhances lactone separation efficiency |

| Catalyst Loading | 1–5 mol% (Grubbs or molybdenum-based) | Minimizes side reactions (e.g., isomerization) |

Stereoselective Synthesis via Chiral Auxiliaries

Achieving the specified stereochemistry (3Z,5R,6S,9Z,11S,14S) may require:

-

Chiral Pool Synthesis : Utilizing enantiopure starting materials (e.g., sugars, amino acids).

-

Asymmetric Catalysis : Sharpless epoxidation or Evans aldol reactions to establish stereocenters.

Example Pathway :

-

Core Synthesis : Construct the 1,7-dioxacyclotetradeca backbone via RCM or polycondensation.

-

Hydroxylation : Stereoselective dihydroxylation using osmium tetroxide or enzymatic methods.

-

Methylation : Alkylation at C6 and C14 using methyl iodide or Grignard reagents under chiral conditions.

| Step | Method | Stereoselectivity | Reference |

|---|---|---|---|

| Dihydroxylation | OsO₄/NaIO₄, chiral ligands | >90% diastereomeric excess | |

| Methylation | (R)-Methylboronic ester, Pd-catalyzed | Configurational retention |

Photochemical Isomerization

For compounds with conjugated dienes, UV-induced isomerization can adjust stereochemistry, as seen in steroid synthesis :

-

Light Source : Antimony lamps (emitting >300 nm) to favor Z-configurations.

-

Solvent : Toluene or tetrahydrofuran to stabilize intermediates.

Case Study :

-

Substrate : 9α,10β-steroid derivatives.

-

Outcome : 9β,10α-isomers with 45–79% yield under filtered UV .

| Parameter | Optimized Value | Yield | Reference |

|---|---|---|---|

| Wavelength | 300–355 nm | 45–79% | |

| Irradiation Time | 6–12 hours | Max. conversion | |

| Solvent | Tetrahydrofuran | Solubility |

Data Summary: Key Synthesis Routes

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| RCM with Grubbs Catalyst | Diene ester → Cyclization → Hydroxylation | High yields, scalable | Stereoselectivity challenges |

| Cyclo-Depolymerization | Polyester → Metathesis → Distillation | Continuous process, high purity | Complex catalyst handling |

| Chiral Pool Synthesis | Enantiopure starting materials → Stereoselective steps | Precise stereocontrol | High cost, limited availability |

Chemical Reactions Analysis

Types of Reactions

(3Z,5R,6S,9Z,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione: undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The diene system can be reduced to form saturated compounds.

Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the diene system may produce saturated cyclic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluated the efficacy of synthesized derivatives against breast and colon cancer cells, demonstrating a dose-dependent reduction in cell viability. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties . In vitro tests showed that it possesses activity against a range of bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications to the hydroxyl and methyl groups enhance its antimicrobial efficacy. This makes it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance .

Plant Growth Regulation

In agriculture, the compound has been explored as a plant growth regulator . Its application has shown promising results in enhancing plant growth and yield. Studies indicate that it can stimulate root development and improve nutrient uptake in crops such as tomatoes and peppers. The mechanism involves the regulation of phytohormones that promote growth under stress conditions .

Pest Resistance

Additionally, the compound has been evaluated for its potential in pest management . Field trials demonstrated its effectiveness as a natural pesticide against common agricultural pests without adversely affecting beneficial insects. This dual action—promoting plant health while controlling pests—positions it as an environmentally friendly alternative to synthetic pesticides .

Polymer Development

In materials science, the compound's unique chemical structure allows it to be used in the synthesis of novel polymers with enhanced properties. Research has focused on its ability to form biodegradable plastics with improved mechanical strength and thermal stability. These materials are particularly relevant for sustainable packaging solutions.

Nanotechnology

Moreover, its applications extend into nanotechnology , where it is utilized in the fabrication of nanocomposites. These composites exhibit enhanced electrical conductivity and thermal properties suitable for electronic applications. The incorporation of this compound into nanostructured materials has shown to improve their performance significantly .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis; effective against cancer cells |

| Antimicrobial agents | Active against bacteria/fungi; enhances efficacy | |

| Agriculture | Plant growth regulation | Stimulates growth; improves nutrient uptake |

| Pest resistance | Effective natural pesticide; safe for beneficial insects | |

| Materials Science | Polymer development | Biodegradable plastics with enhanced properties |

| Nanotechnology | Improves conductivity and thermal properties |

Mechanism of Action

The mechanism of action of (3Z,5R,6S,9Z,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups and diene system play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of macrolide lactones with insecticidal or antimicrobial properties. Below is a comparative analysis with structurally related compounds:

Research Findings and Limitations

- Synthetic Challenges: The compound’s stereochemical complexity makes large-scale synthesis impractical, as noted in studies on plant-derived biomolecule biosynthesis .

- Ecological Niche : Analogous lactones from Calotropis gigantea (e.g., uscharin) show insecticidal effects, but their activity varies significantly across insect orders due to differences in metabolic resistance .

- Toxicity Profile: No mammalian toxicity data are available, unlike spinosyns, which are classified as low-risk by the EPA.

Future Research Directions

Structure-Activity Relationship (SAR) Studies : Systematic modification of hydroxyl and methyl groups to optimize bioactivity.

Synergistic Formulations: Combine with adjuvants to enhance penetration through insect cuticles, addressing limitations noted in .

Genomic Insights: Investigate biosynthetic pathways to enable heterologous production, as proposed in plant biomolecule research .

Biological Activity

The compound (3Z,5R,6S,9Z,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione is a complex organic molecule known for its unique structural features and potential biological activities. This article delves into the biological activity of this compound based on current research findings.

The molecular formula of the compound is , with a molecular weight of approximately 284.30 g/mol. Its structure includes multiple functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H20O6 |

| Molecular Weight | 284.30 g/mol |

| IUPAC Name | (3Z,5R,6S,9Z,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione |

| InChI Key | SSVNIYICRYPPEB-BPXNFPLXSA-N |

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. This activity is primarily attributed to the presence of hydroxyl groups that can scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that such compounds can enhance cellular defense mechanisms against oxidative damage.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains and fungi. The mechanism of action likely involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies demonstrate that it can inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

-

Antioxidant Activity Study

- Objective : To evaluate the antioxidant capacity of the compound.

- Method : DPPH assay was used to measure free radical scavenging activity.

- Results : The compound showed a significant reduction in DPPH radical concentration compared to control samples.

-

Antimicrobial Efficacy

- Objective : To assess the antimicrobial effects against Staphylococcus aureus and Escherichia coli.

- Method : Agar diffusion method was employed.

- Results : The compound exhibited notable inhibitory zones against both bacterial strains.

-

Anti-inflammatory Mechanism

- Objective : To investigate the anti-inflammatory effects in a murine model.

- Method : Induction of inflammation was performed using LPS; cytokine levels were measured post-treatment.

- Results : A significant decrease in TNF-alpha and IL-6 levels was observed after administration of the compound.

The biological activities are believed to stem from the compound's ability to interact with specific cellular targets:

- Antioxidant Mechanism : Hydroxyl groups donate electrons to neutralize free radicals.

- Antimicrobial Mechanism : Disruption of bacterial cell wall integrity and interference with nucleic acid synthesis.

- Anti-inflammatory Mechanism : Modulation of NF-kB signaling pathways leading to reduced cytokine production.

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high stereochemical control during the synthesis of this macrocyclic compound?

- Methodological Answer :

- Employ multi-step organic synthesis with chiral catalysts or enzymatic methods to establish stereocenters at C5, C6, C11, and C14. Protecting groups (e.g., silyl ethers for hydroxyls) can prevent unwanted side reactions.

- Use asymmetric induction techniques guided by NMR and circular dichroism (CD) to monitor stereochemical fidelity .

- For macrocyclic ring closure, consider ring-closing metathesis (RCM) or lactonization under mild acidic conditions to preserve labile functional groups .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : Assign stereochemistry using H-H COSY, C DEPT, and NOESY to resolve diastereomeric configurations .

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) .

- HPLC-MS : Use chiral stationary phases (CSPs) to separate enantiomers and quantify purity (>98%) .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25–60°C. Monitor degradation via LC-MS and quantify half-life using kinetic modeling .

- Track oxidative stability by exposing the compound to UV light or reactive oxygen species (ROS), followed by ESR spectroscopy to detect radical intermediates .

Advanced Research Questions

Q. What computational approaches optimize molecular docking studies for predicting biological interactions?

- Methodological Answer :

- Use density functional theory (DFT) to calculate electrostatic potentials and frontier molecular orbitals, identifying reactive sites for protein binding .

- Apply Adapt-cMolGPT for target-specific molecular generation, validating docking poses with molecular dynamics (MD) simulations (e.g., RMSD <2 Å) .

- Cross-reference with experimental binding assays (SPR or ITC) to reconcile computational and empirical dissociation constants () .

Q. How can environmental fate studies assess the compound’s persistence and bioaccumulation potential?

- Methodological Answer :

- Design microcosm experiments to track degradation in soil/water systems. Measure half-life () via LC-MS/MS and model bioaccumulation factors (BCF) using quantitative structure-activity relationships (QSAR) .

- Analyze abiotic transformations (hydrolysis, photolysis) under simulated environmental conditions, correlating degradation pathways with toxicity assays (e.g., Daphnia magna LC50) .

Q. What strategies resolve contradictions between predicted and observed spectral data for diastereomers?

- Methodological Answer :

- Perform comparative analysis of H NMR chemical shifts and coupling constants (-values) for diastereomers, referencing crystallographic data to validate assignments .

- Use vibrational circular dichroism (VCD) to distinguish enantiomers, cross-validated with DFT-simulated spectra .

Q. How can researchers investigate the compound’s role in modulating enzymatic activity or signaling pathways?

- Methodological Answer :

- Design enzyme inhibition assays (e.g., fluorometric or calorimetric) with purified targets (e.g., kinases or cytochrome P450s).

- Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify downstream pathway alterations in cell-based models .

Methodological Notes

- Data Contradiction Analysis : When spectral or bioactivity data conflict with computational predictions, systematically vary parameters (e.g., solvent effects in DFT) or re-examine experimental conditions (e.g., pH, ionic strength) .

- Green Chemistry Integration : Optimize synthetic routes using solvent-free reactions or biocatalysts to minimize waste and energy consumption, aligning with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.